molecular formula C12H7ClN2O B15258446 4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile

4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile

Cat. No.: B15258446
M. Wt: 230.65 g/mol
InChI Key: DPJVRFYCTQZDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile core linked to a substituted pyridine ring. The pyridine moiety is substituted with a hydroxyl (-OH) group at position 3 and a chlorine atom at position 5, while the benzonitrile group occupies position 4 of the benzene ring. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

4-(5-chloro-3-hydroxypyridin-2-yl)benzonitrile

InChI

InChI=1S/C12H7ClN2O/c13-10-5-11(16)12(15-7-10)9-3-1-8(6-14)2-4-9/h1-5,7,16H

InChI Key

DPJVRFYCTQZDRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=C(C=N2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile typically involves the reaction of 5-chloro-3-hydroxypyridine with benzonitrile under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation and Reduction Pathways

The hydroxyl group in the pyridine ring can undergo oxidation to form ketones or aldehydes under catalytic conditions. Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used for such transformations. Conversely, the cyano group (-CN) in the benzonitrile moiety may undergo reduction to an amine (-NH₂) or hydrolysis to a carboxylic acid (-COOH) or amide (-CONH₂) under acidic or basic conditions.

Substitution Reactions

The chlorine atom on the pyridine ring and hydroxyl group act as reactive sites for substitution:

  • Electrophilic aromatic substitution : The hydroxyl group directs electrophiles to ortho/para positions on the pyridine ring, though the electron-withdrawing nature of the pyridine nitrogen may hinder reactivity.

  • Nucleophilic aromatic substitution : The chlorine atom may participate in displacement reactions, particularly under strongly activating conditions (e.g., high temperatures or polar aprotic solvents).

  • O-acylation/alkylation : The hydroxyl group can react with acyl chlorides or alkyl halides to form esters or ethers.

Hydrolysis and Functional Group Transformations

The cyano group is prone to hydrolysis:

  • Carboxylic acid formation : Treatment with strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) converts -CN to -COOH.

  • Amide formation : Partial hydrolysis under controlled conditions yields amides (-CONH₂).

Cross-Coupling and Cyclization Reactions

While direct cross-coupling (e.g., Suzuki) is less likely on the chlorine-substituted pyridine due to inherent inertness, analogous systems (e.g., thieno[2,3-d]pyrimidines) demonstrate cyclization via Michael addition or Mannich reactions. For example, dihydrothiophenes can react with formaldehyde (HCHO) and amines (RNH₂) under noncatalyzed Mannich conditions to form fused heterocycles .

Biological Activity and Structural Analogues

Structural analogues of 4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile, such as 5-hydroxypyrimidin-4(3H)-ones, exhibit potent endonuclease inhibition (e.g., IC₅₀ = 0.15 μM for tetrazole derivatives) . The cyano group’s electron-withdrawing nature and the hydroxyl group’s hydrogen-bonding capacity are critical for binding to biological targets, as observed in pyridinone derivatives .

Compound Class Key Functional Groups Biological Activity
5-Hydroxypyrimidin-4(3H)-onesHydroxyl, cyanoEndonuclease inhibition (IC₅₀ = 0.15 μM)
PyridinonesHydroxyl, electron-withdrawing substituentsWDR5-MLL1 interaction inhibition (Kₛ disp = 64 nM)

Scientific Research Applications

4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile and analogous compounds.

Compound Name Structural Features Functional Groups Molecular Formula Key Properties
This compound (Target) Pyridin-2-yl group with Cl (C5), OH (C3); benzonitrile at C4 -OH, -Cl, -C≡N C₁₂H₆ClN₂O* High polarity due to -OH; potential for hydrogen bonding and metal coordination
2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)benzonitrile Bipyridine core with oxo group; propoxy (-OCH₂CH₂CH₃) at C3, Cl at C5 -OCH₂CH₂CH₃, -Cl, -C≡N, ketone C₂₆H₂₁ClN₂O₂ Increased lipophilicity from propoxy; ketone may enhance metabolic stability
4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile Tetrazole ring linked via methyl group; pyridyl substituent Tetrazole, -C≡N, pyridyl C₁₅H₁₁N₆ Tetrazole acts as a bioisostere for carboxylic acids; versatile coordination modes
3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile Pyrimidine core; fluoropyridyl and benzonitrile substituents -F, -Cl, -C≡N, pyrimidine C₁₆H₈ClFN₄ Fluorine enhances electronegativity; pyrimidine offers π-π stacking potential
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile Pyrazole ring with -Cl (C5) and -CH₃ (C3); benzonitrile at C4 -Cl, -CH₃, -C≡N C₁₁H₇ClN₄ Pyrazole’s dual N atoms enable diverse binding modes; methyl group adds steric bulk

Key Structural and Functional Comparisons

Core Heterocycle Variations :

  • The target compound’s pyridine ring contrasts with the bipyridine in , tetrazole in , and pyrimidine/pyrazole in –4 . Pyridine’s aromaticity and lone pair on nitrogen differ from tetrazole’s acidic protons or pyrimidine’s dual nitrogen atoms, affecting electronic properties and binding interactions.

Substituent Effects :

  • Hydroxyl (-OH) vs. Alkoxy (-OR) : The -OH group in the target compound enables stronger hydrogen bonding compared to the propoxy/cyclopropylmethoxy groups in , which may improve solubility but reduce metabolic stability.
  • Halogen Effects : Chlorine (in the target) and fluorine ( ) influence electron withdrawal. Fluorine’s smaller size and higher electronegativity may enhance membrane permeability.

This contrasts with the target’s nitrile group, which is less polar but may participate in dipole interactions.

In contrast, the target’s planar pyridine ring may facilitate π-π stacking.

Research Implications

  • Pharmaceutical Design : The hydroxyl group in the target compound could optimize binding to polar enzyme pockets, whereas alkoxy-substituted analogs ( ) may favor lipophilic environments.
  • Material Science : Tetrazole-containing analogs ( ) are promising for metal-organic frameworks (MOFs) due to their coordination versatility.
  • Agrochemical Applications : Fluorinated derivatives ( ) may exhibit enhanced environmental stability compared to the target’s chlorine substituent.

Biological Activity

4-(5-Chloro-3-hydroxypyridin-2-yl)benzonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridinone core, which is a common scaffold in drug discovery due to its diverse biological activities. The presence of the chloro and hydroxyl groups at specific positions on the pyridine ring significantly influences its pharmacological properties.

The mechanism of action for this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Notably, it acts as an inhibitor of influenza A endonuclease, which is critical for viral replication. The compound's ability to chelate metal ions at the active site of the enzyme enhances its inhibitory efficacy .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the phenyl and pyridinone moieties can significantly affect biological activity. For instance, the introduction of different substituents at the 4-position of the pyridinone has been correlated with varying degrees of endonuclease inhibition. Compounds with larger or more polar substituents tend to exhibit reduced potency .

Table 1: Structure-Activity Relationships of Related Compounds

Compound NameIC50 (μM)Key Substituents
This compound0.58Chloro, Hydroxy
6-(4-Fluorophenyl)-3-hydroxypyridin-2-one0.085Fluoro
5-Hydroxy-2-(4-fluorophenyl)pyrimidin-4(3H)-oneSignificantFluoro
6-(p-Tetrazoyl)phenyl-3-hydroxypyridin-2-oneEnhancedTetrazoyl

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound in vitro and in vivo:

  • Influenza A Endonuclease Inhibition : A study reported that this compound exhibited significant inhibitory activity against influenza A endonuclease, with an IC50 value indicating potent action against viral replication .
  • Antiproliferative Effects : In cellular assays, compounds based on this scaffold demonstrated antiproliferative effects in cancer cell lines. The mechanism involved downregulation of key proteins involved in cell cycle regulation .
  • Comparative Studies : Comparative analysis with other derivatives showed that while some compounds with similar structures had reduced activity, those retaining the chloro and hydroxyl groups exhibited enhanced binding affinity and inhibitory effects against targeted enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.